molecular formula C12H13BrFNO B12983910 4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline

4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline

Cat. No.: B12983910
M. Wt: 286.14 g/mol
InChI Key: RQKNJXWISULEPV-UHFFFAOYSA-N
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Description

4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline typically involves the following steps:

    Bromination: The starting material, indoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Fluorooxetane Introduction: The 3-fluorooxetane moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable oxetane precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Methylation: The final step involves the methylation of the intermediate compound to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed:

    Oxidation: Oxo derivatives of the indoline ring.

    Reduction: Reduced indoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s indoline core allows it to interact with various biological macromolecules, influencing cellular processes.

Comparison with Similar Compounds

    4-Bromoindoline: Lacks the fluorooxetane moiety, resulting in different reactivity and biological activity.

    1-((3-Fluorooxetan-3-yl)methyl)indoline: Lacks the bromine atom, affecting its chemical properties and applications.

    4-Fluoro-1-((3-fluorooxetan-3-yl)methyl)indoline: Contains a fluorine atom instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness: 4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and exploration in various scientific fields.

Properties

Molecular Formula

C12H13BrFNO

Molecular Weight

286.14 g/mol

IUPAC Name

4-bromo-1-[(3-fluorooxetan-3-yl)methyl]-2,3-dihydroindole

InChI

InChI=1S/C12H13BrFNO/c13-10-2-1-3-11-9(10)4-5-15(11)6-12(14)7-16-8-12/h1-3H,4-8H2

InChI Key

RQKNJXWISULEPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C(=CC=C2)Br)CC3(COC3)F

Origin of Product

United States

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